

Quantum Chemical Insights into 2,2-Diethyloxirane: A Technical Guide

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Compound of Interest

Compound Name: 2,2-Diethyloxirane

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Abstract

2,2-Diethyloxirane, a substituted cyclic ether, presents a molecule of interest for various chemical syntheses. Understanding its electronic structure, geometry, and vibrational properties through quantum chemical calculations is paramount for predicting its reactivity and interactions in complex systems. This technical guide provides a comprehensive overview of the theoretical framework and computational protocols for the quantum chemical analysis of **2,2-diethyloxirane**. Due to the limited availability of specific published computational data for this molecule, this guide outlines the established methodologies applied to analogous substituted oxiranes and presents illustrative data.

Introduction

Substituted oxiranes are crucial intermediates in organic synthesis and are present in various biologically active molecules. The strained three-membered ring of the oxirane moiety governs its reactivity, particularly its susceptibility to ring-opening reactions.^[1] Quantum chemical calculations, especially those employing Density Functional Theory (DFT), have proven to be powerful tools for elucidating the structural and electronic properties of these molecules, offering insights that complement experimental data.^{[1][2]} This guide details the application of these computational methods to **2,2-diethyloxirane**.

Computational Methodology

A robust computational protocol is essential for obtaining accurate and reliable theoretical data. The following outlines a typical workflow for the quantum chemical characterization of **2,2-diethyloxirane**, based on methodologies successfully applied to similar oxirane derivatives.

Geometry Optimization

The first step in any quantum chemical calculation is to determine the equilibrium geometry of the molecule. This is achieved through an iterative process where the forces on each atom are minimized. For **2,2-diethyloxirane**, a common and effective approach involves using DFT with a suitable functional and basis set.

Protocol:

- Initial Structure Generation: A 3D model of **2,2-diethyloxirane** is constructed using molecular modeling software.
- Level of Theory and Basis Set Selection: A popular choice for reliable geometries of organic molecules is the B3LYP functional combined with a Pople-style basis set, such as 6-311G(d,p).[3]
- Optimization Procedure: The geometry optimization is performed, allowing all bond lengths, bond angles, and dihedral angles to relax to their minimum energy conformation.
- Frequency Analysis: Following optimization, a vibrational frequency calculation is crucial to confirm that the obtained structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

Vibrational Spectra Calculation

The calculated vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of spectral bands.[4][5]

Protocol:

- Frequency Calculation: Performed at the same level of theory as the geometry optimization.

- Scaling Factors: It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values, accounting for anharmonicity and basis set deficiencies.
- Visualization: The vibrational modes can be animated to visualize the atomic motions associated with each frequency.

Electronic Properties Analysis

The electronic structure of **2,2-diethyloxirane** can be analyzed to understand its reactivity and spectroscopic properties.

Protocol:

- Molecular Orbital Analysis: The energies and compositions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO gap is a key indicator of chemical reactivity.
- Electron Density and Electrostatic Potential: The distribution of electron density and the molecular electrostatic potential (MEP) can be mapped to identify electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack.

Illustrative Computational Data

As previously stated, specific, peer-reviewed quantum chemical data for **2,2-diethyloxirane** is not readily available in the literature. Therefore, the following tables present illustrative data, representing the expected output from calculations performed using the methodologies described above. These values are based on typical results for similar substituted oxiranes.

Table 1: Optimized Geometrical Parameters (Illustrative)

Parameter	Atom(s)	Calculated Value
Bond Lengths (Å)	C1-O	1.44
C2-O		1.44
C1-C2		1.47
C2-C(ethyl)		1.53
C(ethyl)-C(H3)		1.54
Bond Angles (°)	C1-O-C2	61.5
O-C2-C1		59.2
C1-C2-C(ethyl)		118.0
C(ethyl)-C2-C(ethyl)		115.0
Dihedral Angle (°)	H-C1-C2-C(ethyl)	109.5

Table 2: Calculated Vibrational Frequencies (Illustrative, prominent modes)

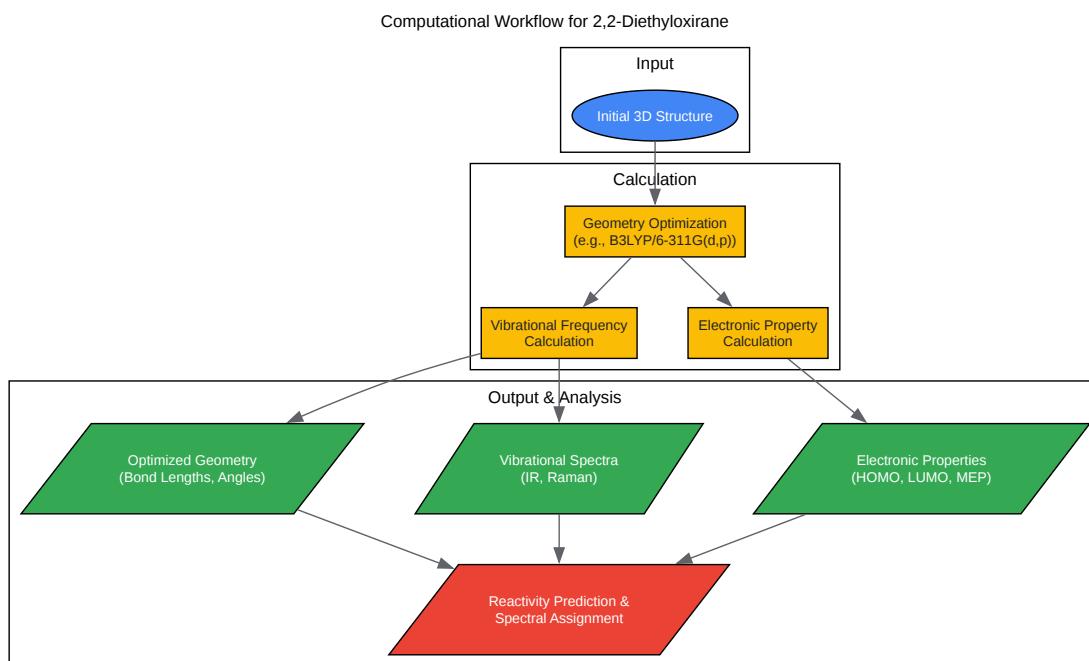
Mode Number	Frequency (cm ⁻¹ , scaled)	Description of Vibrational Mode
1	3050	C-H stretch (oxirane ring)
2	2980	C-H stretch (ethyl groups, asymmetric)
3	2940	C-H stretch (ethyl groups, symmetric)
4	1460	CH ₂ scissoring (ethyl groups)
5	1250	Oxirane ring breathing
6	950	C-C stretch (ethyl groups)
7	880	Oxirane ring deformation

Table 3: Electronic Properties (Illustrative)

Property	Calculated Value
HOMO Energy	-6.5 eV
LUMO Energy	1.2 eV
HOMO-LUMO Gap	7.7 eV
Dipole Moment	1.9 D

Visualizations

Visual representations are crucial for understanding the relationships between molecular structure and computational workflows.



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